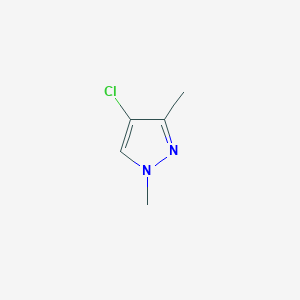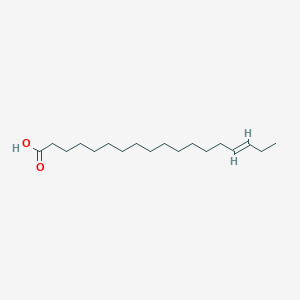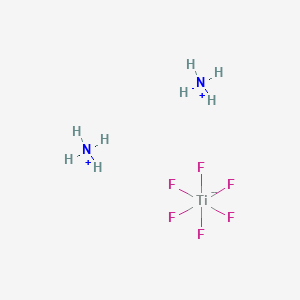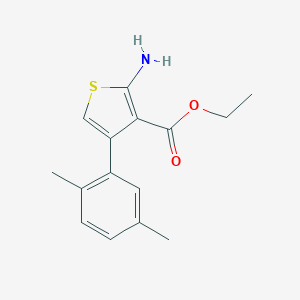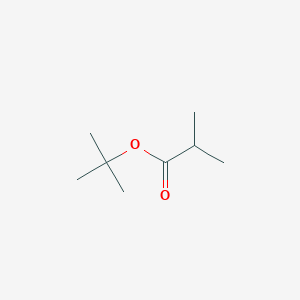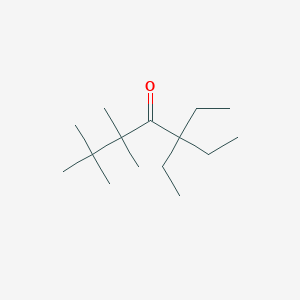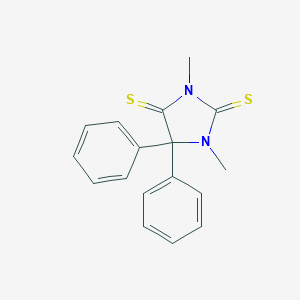
2,4-Imidazolidinedithione, 1,3-dimethyl-5,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delphinidin 3-glucoside chloride: is a naturally occurring anthocyanin, a type of flavonoid pigment found in various plants. It is responsible for the blue, purple, and red colors in many fruits and flowers. This compound is the 3-glucoside of delphinidin and is commonly found in black beans, blackcurrants, blueberries, huckleberries, bilberry leaves, and various myrtles . It is also known for its antioxidant properties and potential health benefits.
準備方法
Synthetic Routes and Reaction Conditions: Delphinidin 3-glucoside chloride can be synthesized through the enzymatic acylation of delphinidin with glucose. The enzyme anthocyanin 3-O-glucoside 6’'-O-hydroxycinnamoyltransferase catalyzes the reaction between delphinidin and glucose to form delphinidin 3-glucoside .
Industrial Production Methods: Industrial production of delphinidin 3-glucoside chloride typically involves extraction from natural sources such as berries and other fruits. The extraction process includes maceration, filtration, and purification steps to isolate the compound in its pure form .
化学反応の分析
Types of Reactions: Delphinidin 3-glucoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Delphinidin 3-glucoside chloride can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or other nucleophilic reagents.
Major Products: The major products formed from these reactions include various derivatives of delphinidin, such as delphinidin-3-rutinoside, delphinidin-3-galactoside, and delphinidin-3-sambubioside .
科学的研究の応用
Chemistry: Delphinidin 3-glucoside chloride is used as a natural dye in biochemistry and food chemistry. It is also utilized in studies related to the stability and antioxidant properties of anthocyanins .
Biology: In biological research, delphinidin 3-glucoside chloride is studied for its potential anti-cancer properties. It has been shown to induce apoptosis in B cell chronic lymphocytic leukemia and inhibit the expression of certain oncogenes .
Medicine: Delphinidin 3-glucoside chloride exhibits phytoestrogen activity by binding to estrogen receptor beta, making it a potential candidate for hormone-related therapies . It also shows promise in the treatment of cardiovascular diseases due to its antioxidant and anti-inflammatory properties .
Industry: In the food industry, delphinidin 3-glucoside chloride is used as a natural colorant in various food products. Its stability and vibrant color make it an attractive alternative to synthetic dyes .
作用機序
Delphinidin 3-glucoside chloride exerts its effects through multiple molecular pathways. It induces apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. It also modulates the expression of genes involved in cell proliferation and survival . Additionally, delphinidin 3-glucoside chloride binds to estrogen receptor beta, exerting phytoestrogen activity and influencing hormone-related pathways .
類似化合物との比較
Similar Compounds:
- Delphinidin 3-rutinoside
- Delphinidin 3-galactoside
- Delphinidin 3-sambubioside
- Delphinidin 3-arabinoside
Comparison: Delphinidin 3-glucoside chloride is unique due to its specific glycosidic linkage and chloride ion. This structure imparts distinct chemical and biological properties compared to other delphinidin derivatives. For instance, delphinidin 3-rutinoside and delphinidin 3-galactoside have different sugar moieties, which can affect their solubility, stability, and bioavailability .
特性
CAS番号 |
16116-40-8 |
|---|---|
分子式 |
C17H16N2S2 |
分子量 |
312.5 g/mol |
IUPAC名 |
1,3-dimethyl-5,5-diphenylimidazolidine-2,4-dithione |
InChI |
InChI=1S/C17H16N2S2/c1-18-15(20)17(19(2)16(18)21,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChIキー |
OFTKLXJEDKESFB-UHFFFAOYSA-N |
SMILES |
CN1C(=S)C(N(C1=S)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CN1C(=S)C(N(C1=S)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



